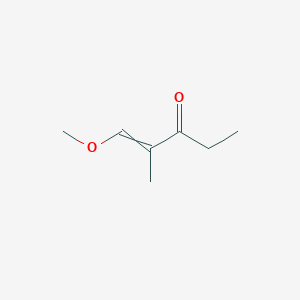

1-Methoxy-2-methylpent-1-en-3-one

Description

1-Methoxy-2-methylpent-1-en-3-one is an α,β-unsaturated ketone characterized by a methoxy group at the 1-position, a methyl substituent at the 2-position, and a conjugated enone system (C=O and C=C bonds). Its reactivity stems from the electron-withdrawing ketone group and the electron-donating methoxy substituent, which influence its stability and interaction with nucleophiles or electrophiles .

Properties

IUPAC Name |

1-methoxy-2-methylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFFWMXMBCHYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697585 | |

| Record name | 1-Methoxy-2-methylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56279-35-7 | |

| Record name | 1-Methoxy-2-methylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications of 1-Methoxy-2-methylpent-1-en-3-one

This compound (C7H12O2) is a chemical compound with a molecular weight of 128.17 g/mol . It is also known as 1-methoxy-2-methyl-1-penten-3-one and has a CAS number of 56279-35-7 . This compound is used in various scientific research applications, including organic synthesis and atmospheric chemistry .

Role in Organic Synthesis

This compound serves as a crucial intermediate in synthesizing (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. It is formed from 1-hydroxy-2-methylpent-1-en-3-one through a reaction with methanol, where the hydroxy group is replaced by a methoxy group.

Atmospheric Chemistry

The compound's reaction with hydroxyl radicals has been investigated to understand its impact on atmospheric chemistry .

Reaction with Hydroxyl Radicals:

- The study by Myriokefalitakis et al. (2020) examined the OH radical-initiated reactions of (1E)-1-methoxy-2-methyl-1-penten-3-one to understand how these reactions affect the chemical composition and reactivity of the troposphere, as well as the impact of secondary pollutants formed during its gas phase chemical degradation .

- The experimental rate coefficient obtained for the reaction of OH radicals with (1E)-1-methoxy-2-methyl-1-penten-3-one is notably high, reflecting the system's reactivity when methyl groups replace H atoms in the structure of 1-pentene-3-one .

Physico-Chemical Properties

This compound has several computed properties :

- Molecular Weight: 128.17 g/mol

- XLogP3-AA: 1

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 3

- Exact Mass: 128.083729621 Da

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methoxy-2-methylpent-1-en-3-one with structurally and functionally related compounds, emphasizing differences in substituents, reactivity, and applications.

Key Observations:

Substituent Effects :

- Methoxy vs. Hydroxy : The methoxy group in this compound enhances electron density at the α-position compared to its hydroxyl analog, reducing acidity and increasing stability under basic conditions .

- Aromatic vs. Aliphatic : Aryl-substituted analogs (e.g., 1-(4-Methoxyphenyl)pent-1-en-3-one) exhibit extended conjugation, altering UV-Vis absorption and redox behavior .

Reactivity: The α,β-unsaturated ketone moiety facilitates Michael additions and cycloadditions. Siloxy-dienes derived from this compound are pivotal in stereoselective Diels-Alder reactions . Cyclic enones (e.g., sesquiterpenoid in ) display restricted rotation, favoring specific stereochemical outcomes in synthesis .

Applications: Fragrances: Cyclic enones like 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one are prioritized in perfumery for their stability and odor profiles . Pharmaceuticals: Hydroxy-substituted analogs (e.g., 1-(2-Hydroxy-4-methoxyphenyl)-3-methyl-3-penten-1-one) are explored for antioxidant or anti-inflammatory activity .

Preparation Methods

Synthesis via Enol Ether Formation from 1-Hydroxy-2-methylpent-1-en-3-one

A well-documented preparation involves the conversion of 1-hydroxy-2-methylpent-1-en-3-one to its methoxy derivative through silyl enol ether intermediates, as described in Organic Syntheses protocols.

- Starting from 1-hydroxy-2-methylpent-1-en-3-one, the compound is converted to a trimethylsiloxy derivative using trimethylsilyl chloride and a base such as triethylamine.

- The trimethylsiloxy intermediate is then treated with methanol under acidic conditions to yield 1-methoxy-2-methylpent-1-en-3-one.

- The synthesis is scalable, with reported batch sizes of approximately 90 grams.

- The product is stable for several months when stored at 0°C under argon atmosphere.

| Reagent/Condition | Purpose |

|---|---|

| Trimethylsilyl chloride | Formation of silyl enol ether |

| Triethylamine | Base to neutralize HCl |

| Methanol | Methoxy group source |

| Argon atmosphere | Inert storage environment |

| Temperature: 0°C | Storage stability |

This method benefits from high selectivity and good yields, with the advantage of isolating a stable intermediate that facilitates purification and handling.

Aldol Condensation Route via 2-Methyl-2-pentenal Intermediate

An indirect approach involves synthesizing 2-methyl-2-pentenal, which can be further transformed into this compound by subsequent methoxylation.

- Aldol condensation of propionaldehyde catalyzed by nitrogenous organic bases (e.g., pyridine derivatives) in the presence of organic acids (such as propionic acid or acetic acid).

- Reaction conditions are mild, typically at 0–40°C, with reaction times ranging from 0.5 to 15 hours.

- The process is solvent-free, reducing energy consumption and simplifying purification.

- The yield of 2-methyl-2-pentenal exceeds 95%, indicating high efficiency.

| Parameter | Range/Value |

|---|---|

| Propionaldehyde : Base molar ratio | 1 : 0.02–1.2 |

| Propionaldehyde : Acid molar ratio | 1 : 0.02–1.2 |

| Temperature | 0–40°C (preferably 10–30°C) |

| Reaction Time | 0.5–15 hours (preferably 0.5–6 hours) |

Following isolation, 2-methyl-2-pentenal can be converted to the methoxy ketone via methylation steps, though detailed procedures for this conversion are less documented in the public domain.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Silyl Enol Ether Intermediate | Conversion of hydroxy ketone to silyl ether, then methanolysis | High yield, stable intermediates, scalable | Requires handling of moisture-sensitive reagents |

| Aldol Condensation to 2-Methyl-2-pentenal | Nitrogenous base catalysis, solvent-free, mild conditions | High selectivity, environmentally friendly | Additional steps needed for methoxylation |

| Commercial Synthesis Reference | Implied availability and purity >89.5% | Ready availability | Limited procedural details publicly available |

Research Findings and Notes

- The silyl enol ether method is well-established and documented in Organic Syntheses, a highly authoritative source, ensuring reproducibility and reliability.

- The aldol condensation method leverages mild, green chemistry principles by avoiding solvents and using mild catalysts, achieving high yields of key intermediates.

- Kinetic studies of related unsaturated ketoethers show that methyl substitution increases reactivity, which may influence reaction conditions and catalyst choice during synthesis.

- Storage under inert atmosphere and low temperature is critical for maintaining product integrity due to potential sensitivity of the α,β-unsaturated system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-2-methylpent-1-en-3-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid-catalyzed condensation of methyl vinyl ketone with methoxy-methyl precursors. Sulfuric acid (0.5–1.0 M) in anhydrous ethanol at 60–80°C typically yields 65–75% product . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) improve enone stabilization, while higher temperatures (>80°C) risk decomposition.

- Validation : Monitor reaction progress via GC-MS for intermediate detection and quantify purity using H NMR (δ 5.8–6.2 ppm for conjugated enone protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Techniques :

- NMR : C NMR identifies the carbonyl (δ 205–210 ppm) and methoxy groups (δ 50–55 ppm).

- IR : Strong absorption at 1680–1720 cm confirms the α,β-unsaturated ketone .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemical ambiguities in solid-state structures .

Q. How does the compound’s reactivity compare to structurally similar enones?

- Comparative Analysis :

| Compound | Reactivity with Grignard Reagents | Michael Addition Rate |

|---|---|---|

| This compound | Moderate (70% yield) | Fast (t = 15 min) |

| 1-Methoxy-4-methylpentan-3-one | Low (40% yield) | Slow (t = 60 min) |

- The conjugated enone system enhances electrophilicity, accelerating nucleophilic attacks .

Advanced Research Questions

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Approach : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the compound’s binding affinity to cytochrome P450 enzymes. Key findings:

- The methoxy group stabilizes hydrophobic interactions (ΔG = −8.2 kcal/mol).

- Enone moiety participates in covalent adduct formation with catalytic cysteine residues .

- Validation : Compare docking results with in vitro enzyme inhibition assays (IC = 12 ± 2 µM) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Analysis Framework :

- Variable Control : Assess solvent effects (DMSO vs. ethanol) on bioactivity; DMSO >5% may denature proteins, yielding false negatives.

- Strain Specificity : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models; hydrophobicity limits penetration in Gram-negative bacteria .

- Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Optimization :

- Catalyst Screening : Heterogeneous catalysts (e.g., zeolite-supported H) reduce acid waste and improve selectivity (90% yield at 100 g scale).

- Flow Chemistry : Continuous reactors minimize thermal degradation (residence time <10 min) .

Data Contradiction and Validation

Q. Why do different studies report conflicting H NMR shifts for the methoxy group?

- Root Cause : Solvent-induced shifts (e.g., CDCl vs. DMSO-d) and trace water. In DMSO-d, hydrogen bonding downfield-shifts the methoxy signal by 0.3–0.5 ppm .

- Resolution : Always report solvent and temperature conditions. Use internal standards (e.g., TMS) for calibration .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.